(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Catalog No.
S997399
CAS No.
1198791-65-9
M.F
C21H19NO4
M. Wt
349,38 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

1198791-65-9

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid

Molecular Formula

C21H19NO4

Molecular Weight

349,38 g/mole

InChI

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1

InChI Key

ZXOKSWZUJXKQCQ-OAQYLSRUSA-N

SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

1198791-65-9;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoicacid;SCHEMBL3434059;(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoicacid;MolPort-021-802-691;ZINC36914699;AKOS015950187;(R)-N-Fmoc-2-(2'-propynyl)alanine;AK162460

Canonical SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Scientific databases like PubChem and SciFinder haven't yielded any significant results for this specific compound.

This doesn't necessarily mean the compound has no applications, but it suggests research on it might be limited or not yet published in the open scientific literature.

However, Based on Structural Features, Here's Some Speculation

While detailed research applications are unknown, we can speculate on potential uses based on the building blocks present in the molecule's structure:

  • (R)-2-methylpent-4-ynoic acid: This part of the molecule contains a terminal alkyne group, which can be useful in click chemistry reactions []. Click chemistry is a powerful tool for joining molecules together specifically and efficiently.

  • (9H-Fluoren-9-yl)methoxy)carbonyl: This portion might be related to a protecting group strategy in organic synthesis. Protecting groups are used to temporarily mask reactive functionalities in a molecule while performing chemical modifications on other parts. The presence of a fluorenylmethoxycarbonyl (Fmoc) group suggests this molecule could be a precursor in a peptide synthesis scheme, but this is purely speculative without further information.

Please note that this is speculation based on functional groups and should not be taken as confirmed applications.

Finding More Information

If you're interested in learning more about this specific compound, here are some suggestions:

  • Try searching for patents mentioning the compound. Patents often disclose novel uses of chemical compounds.
  • Contact chemical suppliers who might list this compound in their catalogs. They might have some information about its potential applications.

Molecular Structure Analysis

The key features of the molecule include:

  • Central Carbon Chain: A five-carbon chain with a terminal alkyne group (C≡C) at the fourth position and a methyl group (CH₃) at the second position.
  • Amino Acid Functionality: An amino group (NH₂) and a carboxylic acid group (COOH) are bonded to the second carbon, indicating potential amino acid properties.
  • R- Stereochemistry: The (R) configuration signifies a specific spatial arrangement around the chiral center (likely the second carbon).
  • Fluorenylmethoxycarbonyl (Fmoc) Group: The molecule has a Fmoc group linked to the amino group. Fmoc is a common protecting group in peptide synthesis [].
Note

The specific location of the (R) stereocenter needs confirmation from the compound's official data sheet or a reliable source.


Chemical Reactions Analysis

  • Fmoc Cleavage: The Fmoc group can be removed under specific conditions (e.g., basic or acidic media) to reveal the free amino group, a crucial step in peptide synthesis using Fmoc strategy [].
  • Click Chemistry: The terminal alkyne group allows participation in click reactions with azides to form triazoles, useful for conjugation or biomolecule labeling [].
  • Carboxylic Acid Reactions: The carboxylic acid group can undergo various reactions like esterification, amidation, or decarboxylation depending on reaction conditions.

Balanced chemical equations will require specific reaction details, currently unavailable.


Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are not available for this specific compound.

XLogP3

3.5

Dates

Modify: 2023-08-15

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